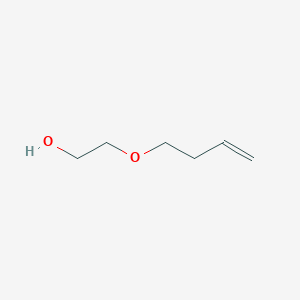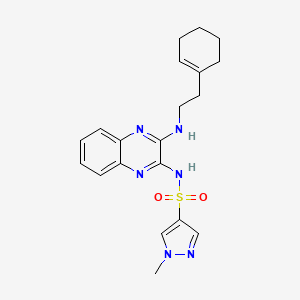![molecular formula C24H28N4O2S B2675458 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 422533-44-6](/img/structure/B2675458.png)
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” is a quinazoline derivative. Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . The molecular structure of “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” would be similar, with additional functional groups attached .Aplicaciones Científicas De Investigación
Antioxidant Properties
Scientific Field
This application falls under the field of Medicinal Chemistry .
Application Summary
Quinazolinones, including the compound , have been evaluated for their antioxidant properties . This involves assessing their ability to neutralize harmful free radicals in the body, which can contribute to chronic diseases and aging .
Methods of Application
The antioxidant properties of quinazolinones were evaluated using three different methods: DPPH, ABTS, and TEAC CUPRAC . These methods provide key information about the structure–antioxidant activity relationships of a diverse set of substituents at position 2 of the main quinazolinone scaffold .
Results or Outcomes
The ABTS and TEAC CUPRAC assays were more sensitive and gave more reliable results than the DPPH assay . The presence of at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions is required to obtain antioxidant activity .
Antimicrobial Properties
Scientific Field
This application falls under the field of Pharmacology .
Application Summary
Quinazolinones, including the compound , have been investigated for their antimicrobial properties . This involves assessing their ability to inhibit the growth of or kill microorganisms, including bacteria and fungi .
Methods of Application
The antimicrobial properties of quinazolinones were evaluated using various methods, depending on the specific microorganism being targeted . These methods typically involve exposing the microorganism to the quinazolinone and then assessing the microorganism’s growth or survival .
Results or Outcomes
Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . Quinazolines and quinazolinones emerged as a privileged class of nitrogen-containing heterocyclic scaffolds; exhibits a broad spectrum of pharmacological activities .
Synthesis of Quinazolinones
Scientific Field
This application falls under the field of Organic Chemistry .
Application Summary
An efficient approach to synthesize quinazolinones, including the compound , has been developed . This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Methods of Application
The synthesis of quinazolinones was achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Results or Outcomes
A variety of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .
Anti-tubercular Activity
Application Summary
Quinazolinones, including the compound , have been investigated for their anti-tubercular activity . This involves assessing their ability to inhibit the growth of or kill Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Methods of Application
The anti-tubercular properties of quinazolinones were evaluated using various methods, depending on the specific strain of Mycobacterium tuberculosis being targeted . These methods typically involve exposing the bacterium to the quinazolinone and then assessing the bacterium’s growth or survival .
Results or Outcomes
The introduction of a 3-methyl group might lead to the decrease in the anti-tubercular activity . Further research would be needed to confirm these applications for “2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide”.
Direcciones Futuras
Quinazoline and its derivatives have been the focus of significant research due to their wide range of biological activities . Future research may continue to explore the potential applications of “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” in various fields of scientific research and industry.
Propiedades
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-30-19-14-12-18(13-15-19)25-22(29)16-31-24-27-21-11-7-6-10-20(21)23(28-24)26-17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFMKXWWYUUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

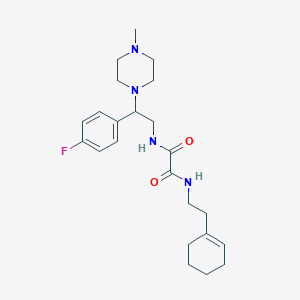
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)
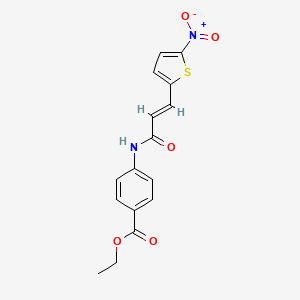
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)
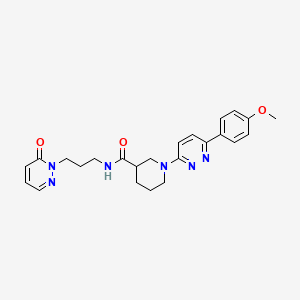
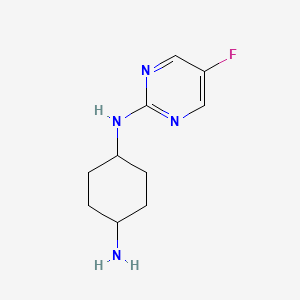
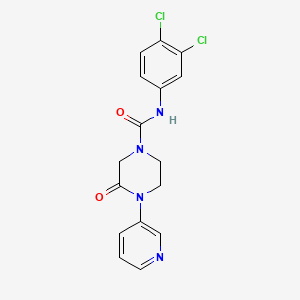
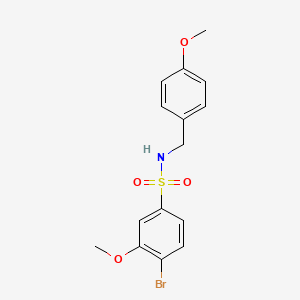
![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2675391.png)
